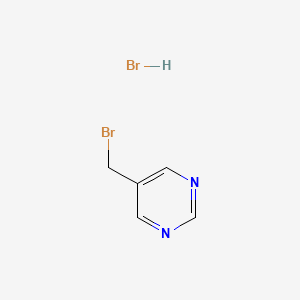

5-(Bromomethyl)pyrimidine hydrobromide

Overview

Description

5-(Bromomethyl)pyrimidine hydrobromide is a chemical compound with the molecular formula C5H6Br2N2. It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyrimidine hydrobromide typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. For example, using 5-methylnicotinic acid as a starting material, followed by a series of reactions including esterification, reduction, and bromination, can yield this compound with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)pyrimidine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines. These reactions typically occur under mild conditions with solvents like acetonitrile or dimethylformamide.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyrimidine derivatives, while oxidation reactions can produce bromopyrimidine oxides .

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications across various fields:

- Organic Synthesis : It serves as a crucial building block in the synthesis of more complex organic molecules. This includes the development of pharmaceuticals and agrochemicals where functionalization at specific sites on a pyrimidine ring is desired .

- Medicinal Chemistry : this compound is utilized as an intermediate in synthesizing antiviral and anticancer agents. Its derivatives are being explored for their potential therapeutic properties, particularly in targeting nucleic acids and proteins .

- Biological Studies : The compound has been used in studies involving nucleic acid analogs and as a precursor for biologically active molecules. Its ability to form covalent bonds with nucleophilic sites on biomolecules allows it to inhibit enzyme activity and disrupt protein-protein interactions.

Chemical Properties and Mechanisms

The reactivity of this compound primarily stems from the electrophilic nature of the bromomethyl group, which can undergo nucleophilic substitution reactions. This property is crucial for synthesizing complex organic compounds, especially in pharmaceutical applications .

Antitumor Activity

A study highlighted the antitumor potential of derivatives of 5-(Bromomethyl)pyrimidine in various cancer cell lines. The synthesized compounds exhibited significant antiproliferative activity with GI50 values ranging from 0.01 to 79.4 µM against human cancer cell lines. Structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine core could enhance biological efficacy.

Antiviral Properties

Research has explored the antiviral properties of compounds related to 5-(Bromomethyl)pyrimidine. Structurally similar compounds showed promising activity against several RNA viruses, indicating potential roles in antiviral drug development .

Inhibition of Enzymatic Activity

Another study focused on the inhibition of carbonic anhydrase (CA) isoforms by Mannich bases derived from pyrimidines, including those related to 5-(Bromomethyl)pyrimidine. The results indicated varying degrees of inhibition across different isoforms, underscoring the compound's potential in targeting specific enzymatic pathways .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyrimidine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is utilized in various synthetic applications to modify the structure of target molecules .

Comparison with Similar Compounds

- 3-(Bromomethyl)pyridine hydrobromide

- 4-(Bromomethyl)pyrimidine hydrobromide

- 5-(Chloromethyl)pyrimidine hydrobromide

Comparison: 5-(Bromomethyl)pyrimidine hydrobromide is unique due to its specific bromomethyl substitution on the pyrimidine ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different reactivity profiles and applications in organic synthesis .

Biological Activity

5-(Bromomethyl)pyrimidine hydrobromide is a significant compound within the pyrimidine derivative class, attracting attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a bromomethyl group attached to the pyrimidine ring, enhancing its electrophilic nature. This property facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and drug development.

Mechanism of Action:

- Target Interactions: The compound interacts with various biological targets, including enzymes and receptors involved in cellular processes. It has been shown to affect purine and pyrimidine biosynthesis pathways.

- Cellular Effects: In cancer cells, this compound induces apoptosis by disrupting DNA synthesis and causing DNA damage. It can inhibit DNA polymerases, leading to modified nucleotide formation and inhibition of replication and transcription processes.

- Biochemical Pathways: The compound's interactions can also alter cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may inhibit certain kinases, downregulating pro-survival pathways while activating apoptotic pathways.

Biological Activities

The biological activities of this compound are varied and include:

- Antitumor Activity: The compound has demonstrated potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through DNA damage mechanisms.

- Antiviral Properties: Research indicates that pyrimidine derivatives can exhibit antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with specific compounds showing effective inhibition at low concentrations .

- Anti-inflammatory Effects: Pyrimidine derivatives have been explored for their anti-inflammatory properties, with some compounds exhibiting significant inhibition of inflammatory responses compared to standard drugs like indomethacin .

Case Studies

-

Antitumor Efficacy:

- A study highlighted the effectiveness of 5-(bromomethyl)pyrimidine derivatives in inhibiting the growth of various cancer cell lines. For example, compounds derived from this structure showed IC50 values indicating potent activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

- Antiviral Activity:

-

Biochemical Pathway Modulation:

- Research involving the compound's interaction with DNA polymerases revealed its role in modifying nucleotide incorporation during DNA replication, which could be leveraged for therapeutic applications in oncology.

Data Table: Biological Activity Summary

Properties

IUPAC Name |

5-(bromomethyl)pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWNFVXTQYUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126230-76-0 | |

| Record name | Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.